molecular formula C13H19NO2 B1306887 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol CAS No. 886-46-4

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Cat. No.: B1306887
CAS No.: 886-46-4
M. Wt: 221.29 g/mol
InChI Key: BLKKQITUZVROHP-UHFFFAOYSA-N
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Description

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis : The compound has been used in nucleophile-promoted alkyne-iminium ion cyclizations, contributing to the development of various intermediates and products in organic synthesis (Arnold et al., 2003).
  • Scale-Up Evaluation : An efficient, scalable synthesis method for a structurally similar compound, (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, has been explored, demonstrating its potential in large-scale production (Young et al., 2012).

Biological and Medicinal Research

  • Biological Characterization : A series of molecules based on a template similar to 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol were synthesized and characterized for their affinity towards dopamine, serotonin, and norepinephrine transporters, indicating their potential in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
  • Role in Developing Selective Estrogen Receptor Modulators (SERMs) : Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on a pharmacophore model, were synthesized for evaluation against estrogen-responsive human breast cancer cells (Yadav et al., 2011).

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is not mentioned in the retrieved papers, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety and Hazards

The compound has been classified with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can affect the enzyme’s conformation and function.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, it can modulate the expression of genes involved in metabolic processes, thereby altering the cell’s metabolic state. Additionally, it can impact cell signaling pathways, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is key to its mechanism of action. These interactions can lead to changes in the conformation and activity of the target molecules, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can affect the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is important for understanding how the compound exerts its effects at the cellular level.

Properties

IUPAC Name

1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKQITUZVROHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394987
Record name 1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-46-4
Record name 1-benzyl-3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-4-HYDROXY-3-PIPERIDINEMETHANOL FUMARATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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